N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring, followed by the formation of the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxazole or pyrrolidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
- N-(5-methyl-1,2-oxazol-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-3-piperidinecarboxamide
Uniqueness
What sets N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O3/c1-3-4-15-7-9(6-11(15)16)12(17)13-10-5-8(2)18-14-10/h5,9H,3-4,6-7H2,1-2H3,(H,13,14,17) |
InChI Key |
CTYPJLWTLXXDFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.